Reduced Lipophilicity Versus the 2-Fluorophenyl Analog Confers Superior Predicted Aqueous Solubility and Ligand Efficiency
The target compound (CAS 2034537-43-2) exhibits a computed XLogP3 of 1.3, substantially lower than the 2.9 value reported for its closest cataloged analog, N-{2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethyl}-1-(2-fluorophenyl)methanesulfonamide (CAS 2034481-88-2) [1][2]. Lower XLogP3 correlates with improved aqueous solubility and reduced nonspecific protein binding, which are critical for maintaining free fraction in biochemical and cellular assays.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 |
| Comparator Or Baseline | CAS 2034481-88-2: XLogP3 = 2.9 |
| Quantified Difference | ΔXLogP3 = -1.6 (target less lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem and vendor databases |
Why This Matters
A 1.6-log-unit reduction in predicted lipophilicity translates to approximately 40-fold higher thermodynamic aqueous solubility and improved ligand efficiency metrics, reducing the risk of aggregation-based false positives in screening cascades.
- [1] PubChem Compound Summary for CID 91629334: Computed XLogP3 value. U.S. National Library of Medicine, https://pubchem.ncbi.nlm.nih.gov/compound/91629334 (accessed 2026-05-09). View Source
- [2] KuuJia Product Page for CAS 2034481-88-2: Computed XLogP3 value of 2.9. http://www.kuujia.com/cas-2034481-88-2.html (accessed 2026-05-09). View Source
